molecular formula C13H16N2O2 B2693516 3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one CAS No. 483286-64-2

3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one

Cat. No.: B2693516
CAS No.: 483286-64-2
M. Wt: 232.283
InChI Key: OSHJYYJHBGITDR-UHFFFAOYSA-N
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Description

3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one is a quinolin-2-one derivative characterized by a 6-methyl substituent on the quinoline core and a (2-hydroxyethylamino)methyl group at position 2.

Properties

IUPAC Name

3-[(2-hydroxyethylamino)methyl]-6-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-2-3-12-10(6-9)7-11(13(17)15-12)8-14-4-5-16/h2-3,6-7,14,16H,4-5,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHJYYJHBGITDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one typically involves the reaction of 6-methyl-2-quinolinone with 2-hydroxyethylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinolinone and amine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural features are compared to analogs in Table 1:

Compound Name Core Structure Position 3 Substituent Position 6 Substituent Melting Point (°C) Key Functional Groups Reference
Target Compound Quinolin-2-one (2-Hydroxyethylamino)methyl Methyl Not reported -OH, -NH-, -C=O -
6-Methyl-3-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}-1H-quinolin-2-one (S6) Quinolin-2-one Tetrahydrofuran-2-ylmethylamino-methyl Methyl 110–111 -O- (ether), -NH-, -C=O
3-[(4-Chloro-benzylamino)-methyl]-6-methyl-1H-quinolin-2-one (S7) Quinolin-2-one 4-Chloro-benzylamino-methyl Methyl 118–119 -Cl (halogen), -NH-, -C=O
(±)4-Hydroxy-3-(1-hydroxyethyl)-1-methylquinolin-2(1H)-one (I-b) Quinolin-2-one 1-Hydroxyethyl - 167 -OH (phenolic), -C=O
6-Ethyl-3-{[(pyridin-3-ylmethyl)amino]-methyl}-1H-quinolin-2-one Quinolin-2-one Pyridin-3-ylmethylamino-methyl Ethyl Not reported -N- (pyridine), -NH-, -C=O

Key Observations :

Substituent Effects: The hydroxyethyl group in the target compound may enhance water solubility compared to S6 (tetrahydrofuran-derived) and S7 (chlorobenzyl), which are more lipophilic. Halogenated analogs like S7 (4-Cl-benzyl) could exhibit increased metabolic stability but reduced solubility .

Thermal Stability: S6 and S7 have lower melting points (110–119°C) compared to I-b (167°C), likely due to I-b’s phenolic -OH group forming stronger intermolecular hydrogen bonds .

Contrasts and Limitations
  • Divergent Applications : S6/S7 focus on antiviral activity, while I-b and bosutinib analogs suggest antimicrobial or kinase-inhibition roles, indicating structural versatility but context-dependent utility .

Biological Activity

3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one, with the CAS number 483286-64-2, is a quinoline derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, which can be attributed to its unique chemical structure. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.

  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.28 g/mol
  • Structural Characteristics : The compound features a quinoline core substituted with a hydroxyethylamino group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antiproliferative Effects : Similar compounds in the quinoline family have shown inhibitory effects on various cancer cell lines by interfering with cellular proliferation mechanisms.
  • Topoisomerase Inhibition : Some studies suggest that quinoline derivatives can inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to apoptosis in cancer cells .
  • Photochemical Properties : The compound may also possess photochemical activity, enhancing its potential as a photochemotherapeutic agent .

Antiproliferative Activity

A comparative study involving analogues of quinoline derivatives demonstrated that compounds similar to this compound inhibited the growth of mammalian cells under UVA irradiation conditions. The results indicated that these compounds exhibited higher antiproliferative activity compared to 8-MOP (8-methoxypsoralen), a known photochemotherapeutic agent .

The mechanism by which this compound exerts its antiproliferative effects may involve:

  • DNA Binding : Photobinding studies have shown that quinoline derivatives can exhibit sequence-specific interactions with DNA, potentially disrupting replication and transcription processes.
  • Cell Cycle Arrest : Evidence suggests that these compounds may induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

Case Studies and Experimental Data

StudyFindings
Study on Topoisomerase II Inhibition Demonstrated that quinoline derivatives, including the target compound, inhibit topoisomerase II activity, leading to reduced cell viability in cancer cell lines .
Phototoxicity Assessment Evaluated the phototoxic effects of the compound under UVA light; results indicated no significant mutagenicity or skin phototoxicity, suggesting a favorable safety profile for photochemotherapy applications .

Q & A

Basic: What are the optimal synthetic routes and purification strategies for 3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one?

Methodological Answer:
The synthesis of quinolin-2-one derivatives typically involves condensation reactions between aldehydes and amines under reflux conditions. For example, analogous compounds are synthesized by heating a carboxaldehyde (2 mmol) with ethylenediamine (2 mmol) in absolute ethanol at reflux for 15 minutes, followed by crystallization from dimethylformamide (DMF) to yield a purified product (77% yield) . Key optimization steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Reaction monitoring : TLC or HPLC can track reaction progress.
  • Purification : Recrystallization or column chromatography resolves byproducts.
    Reference spectroscopic data (IR, NMR) should align with expected functional groups, such as C=O (1663 cm⁻¹) and NH/OH stretches (3200–3447 cm⁻¹) .

Basic: How can spectroscopic techniques (IR, NMR, MS) be employed to characterize this compound?

Methodological Answer:

  • IR Spectroscopy : Identify hydrogen-bonded C=O (1625 cm⁻¹) and free C=O (1663 cm⁻¹) to confirm quinolin-2-one core stability .
  • ¹H NMR : Key signals include aromatic protons (δ 6.99–8.18 ppm), methyl groups (δ 3.59 ppm), and NH/OH protons (δ 5.84 ppm, exchangeable with D₂O) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns validate the molecular formula .
    Advanced techniques like 2D NMR (e.g., HSQC, HMBC) may resolve overlapping signals in complex derivatives .

Advanced: How can contradictions in spectral data (e.g., unexpected peaks or shifts) be systematically resolved?

Methodological Answer:
Contradictions often arise from tautomerism, solvent effects, or impurities. Strategies include:

  • Variable Temperature NMR : Assess tautomeric equilibria (e.g., keto-enol shifts) .
  • Deuterium Exchange : Confirm NH/OH protons by observing signal disappearance after D₂O addition .
  • Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra to identify anomalies .
    For example, unexpected downfield shifts in aromatic protons may indicate π-stacking interactions in the solid state .

Advanced: What experimental designs are suitable for evaluating the environmental fate of this compound?

Methodological Answer:
Adopt methodologies from long-term environmental studies, such as:

  • Partitioning Studies : Measure log P (octanol-water) to predict bioaccumulation .
  • Degradation Kinetics : Use HPLC-MS to track hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure) .
  • Ecotoxicology : Assess acute toxicity (e.g., Daphnia magna LC₅₀) and chronic effects (e.g., algal growth inhibition) .
    Statistical designs like randomized block trials with split plots can control variables (e.g., pH, temperature) .

Advanced: What strategies guide structure-activity relationship (SAR) studies for bioactivity optimization?

Methodological Answer:

  • Scaffold Modification : Introduce substituents (e.g., halogens, methoxy groups) at positions 3, 6, or 8 to alter electronic properties .
  • Bioisosteric Replacement : Replace the hydroxyethylamino group with diazenyl or thiazole moieties to enhance receptor binding .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., kinases) .
    For example, replacing a methyl group with trifluoromethyl (as in related compounds) improves metabolic stability .

Basic: How can solubility and stability be experimentally assessed for formulation studies?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method in buffers (pH 1–10) and solvents (e.g., ethanol, DMSO) quantified via UV-Vis .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Solid-State Analysis : DSC/TGA identifies polymorphic transitions affecting bioavailability .

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